ethyl 2-(4-methyltriazol-1-yl)acetate

Description

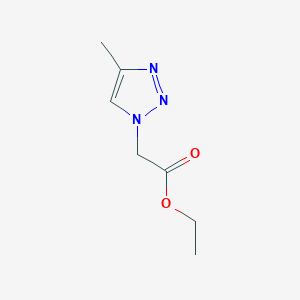

Ethyl 2-(4-methyltriazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 4-position and an ethyl acetate moiety. This structure combines the electron-rich triazole core with a lipophilic ester group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s regioselective synthesis often employs green chemistry methods, such as catalyst-mediated one-pot reactions, to optimize yield and purity . Its stability and reactivity are influenced by the triazole ring’s nitrogen atoms and the ester group’s hydrolytic sensitivity.

Properties

CAS No. |

1154030-60-0 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

ethyl 2-(4-methyltriazol-1-yl)acetate |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-10-4-6(2)8-9-10/h4H,3,5H2,1-2H3 |

InChI Key |

LRCRJWSWTZYILW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=C(N=N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methyltriazol-1-yl)acetate typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and produces the desired triazole ring with high yield and specificity. The reaction involves the use of azides and alkynes under copper-catalyzed conditions to form the 1,2,3-triazole ring .

Industrial Production Methods: In industrial settings, the production of ethyl 2-(4-methyltriazol-1-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(4-methyltriazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring into other functional groups.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

ethyl 2-(4-methyltriazol-1-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyltriazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares ethyl 2-(4-methyltriazol-1-yl)acetate with structurally related compounds, focusing on heterocyclic cores, substituent effects, and functional properties.

Triazole-Based Derivatives

a. Ethyl 2-Hydroxy-2-[5-(Substituted Phenyl)-1H-1,2,3-Triazol-4-yl]acetates Compounds such as ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-triazol-4-yl]acetate (2b) and ethyl 2-hydroxy-2-[5-(naphthalen-2-yl)-1H-triazol-4-yl]acetate (2e) share the triazole core but feature a hydroxyl group adjacent to the acetate moiety. Substituents like naphthyl or isopropyl groups (e.g., 2c) further modulate lipophilicity and steric bulk, influencing pharmacokinetic properties.

b. Ethyl 2-(4-((Substituted Phenyl)acryloyl)triazol-1-yl)acetates

Derivatives like 54a and 54b incorporate extended conjugated systems (e.g., methoxyphenyl acryloyl groups) on the triazole ring. These modifications enhance UV absorption and electronic delocalization, making them candidates for optoelectronic applications. However, the increased molecular weight and complexity may reduce synthetic accessibility compared to the simpler 4-methyltriazolyl acetate.

Imidazole-Based Analogs

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (F) replaces the triazole with an imidazole ring. The imidazole’s dual nitrogen atoms create a more basic core, altering protonation behavior and metal-binding affinity. However, imidazoles are generally less stable under oxidative conditions than triazoles.

Thiazole-Based Derivatives

Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate substitutes the triazole with a sulfur-containing thiazole ring. This derivative’s CAS number (51221-43-3) and formula (C8H11NO2S) highlight its distinct physicochemical profile, including higher lipophilicity compared to triazole analogs.

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : Triazole derivatives like the target compound are often synthesized via regioselective methods (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas thiazole analogs may require harsher conditions (e.g., Hantzsch synthesis) .

- Biological Relevance : Imidazole derivatives (e.g., compound F) show promise in antimicrobial studies due to halogen substituents, while triazole-hydroxyl hybrids (e.g., 2b) exhibit improved solubility for drug delivery .

- Stability : Thiazoles and triazoles demonstrate superior oxidative stability compared to imidazoles, which are prone to ring-opening under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.